

(15R)-Bimatoprost chemical structure and properties

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Compound of Interest

Compound Name: (15R)-Bimatoprost

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(15R)-Bimatoprost: A Comprehensive Technical Guide

(15R)-Bimatoprost, an epimer of the widely used glaucoma medication Bimatoprost, serves as a critical reference standard in the pharmaceutical industry for the development, quality control, and stability testing of its parent compound. This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to **(15R)-Bimatoprost**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(15R)-Bimatoprost is a synthetic prostamide analog, structurally differing from Bimatoprost only in the stereochemistry of the hydroxyl group at the C-15 position. This subtle change to an (R) configuration from the active (S) form can significantly impact its biological activity and receptor binding affinity.

Table 1: Chemical Identifiers of **(15R)-Bimatoprost**

Identifier	Value
IUPAC Name	(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide[1][2]
CAS Number	1163135-92-9[1][3]
Molecular Formula	C25H37NO4[1][3]
Molecular Weight	415.57 g/mol [4]
Synonyms	15-epi-Bimatoprost, Bimatoprost Impurity 1, 15(R)-17-phenyl trinor PGF2α ethyl amide

Table 2: Physicochemical Properties of **(15R)-Bimatoprost**

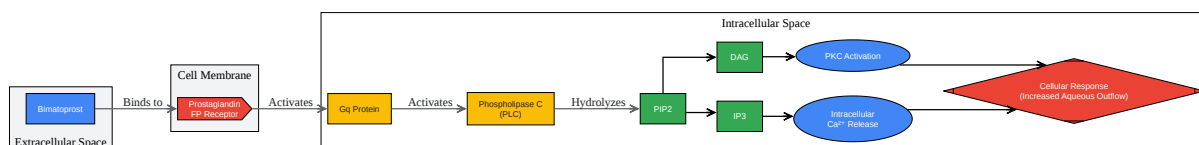
Property	Value	Source
Physical State	Predicted: Gel	ChemicalBook
Boiling Point	Predicted: 629.8 ± 55.0 °C	ChemicalBook
Density	Predicted: 1.145 ± 0.06 g/cm ³	ChemicalBook
pKa	Predicted: 14.25 ± 0.20	ChemicalBook
Solubility	Sparingly soluble in Chloroform and Methanol	ChemicalBook

Mechanism of Action and Signaling Pathways

While the specific signaling pathways of **(15R)-Bimatoprost** have not been extensively elucidated, its mechanism of action is inferred from its structural similarity to Bimatoprost. Bimatoprost is known to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye. It achieves this through a dual mechanism, enhancing outflow through both the trabecular meshwork (pressure-sensitive) and the uveoscleral (pressure-insensitive) pathways.[5]

Bimatoprost acts as a prostamide, mimicking the action of endogenous prostamides. It is thought to interact with prostamide receptors, though its exact receptor target is still a subject of research.[6] Additionally, its metabolite, bimatoprost free acid, is a potent agonist of the prostaglandin F2 α (FP) receptor. Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, thereby facilitating aqueous humor outflow.

The primary signaling pathway for FP receptor activation involves the Gq/11 protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events are believed to mediate the cellular responses leading to increased aqueous outflow.



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Bimatoprost Signaling Pathway via FP Receptor

The (15R) configuration in **(15R)-Bimatoprost** likely alters its binding affinity and/or efficacy at these receptor sites compared to the (15S) epimer, generally resulting in reduced biological activity.

Experimental Protocols

Accurate analysis of **(15R)-Bimatoprost** is crucial for ensuring the purity and quality of Bimatoprost drug products. The following are representative experimental protocols for its

analysis.

UHPLC Method for Purity Analysis

This method is suitable for the separation and quantification of **(15R)-Bimatoprost** from Bimatoprost and other related substances.

Instrumentation:

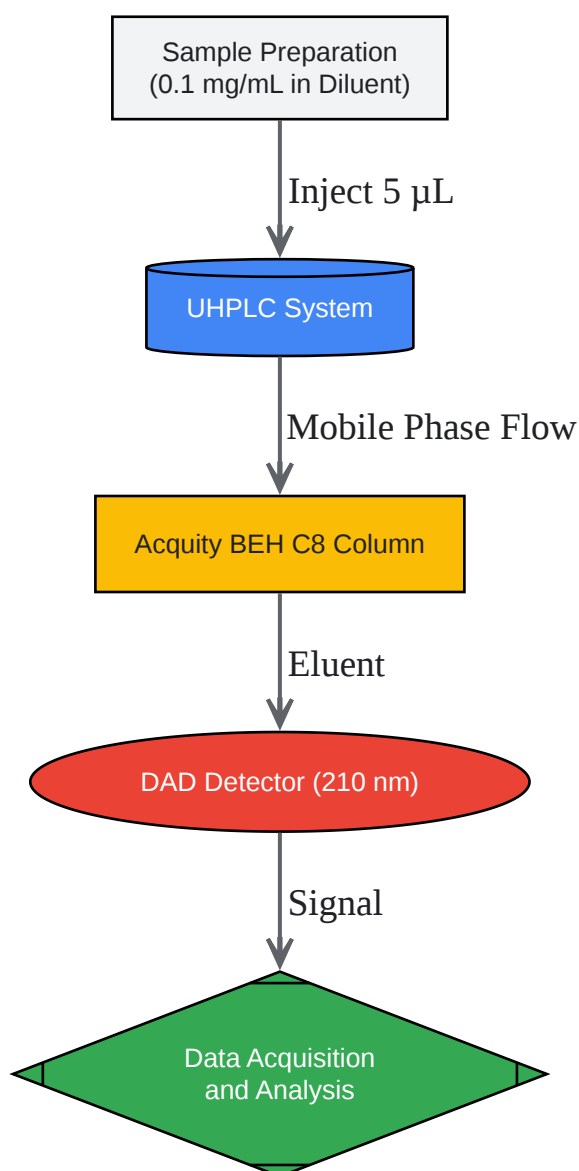
- Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).

Chromatographic Conditions:

- Column: Acquity BEH C8 (150 x 2.1 mm, 1.7 μ m)
- Mobile Phase A: 0.01% Phosphoric Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Elution:
 - 0-8.5 min: 20-30% B
 - 8.5-11 min: 30-50% B
 - 11-12 min: 50-95% B
 - 12-12.5 min: 95-20% B
 - 12.5-15 min: 20% B (re-equilibration)
- Flow Rate: 0.7 mL/min
- Column Temperature: 40 °C
- Detection Wavelength: 210 nm
- Injection Volume: 5 μ L

Sample Preparation:

- Prepare a stock solution of **(15R)-Bimatoprost** reference standard and the sample to be analyzed in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.



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UHPLC Analysis Workflow for **(15R)-Bimatoprost**

LC-MS/MS Method for Quantification in Biological Matrices

This highly sensitive method is suitable for the quantification of **(15R)-Bimatoprost** in complex biological matrices like plasma.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Sample Preparation (Plasma):

- To 200 μ L of plasma, add an internal standard.
- Perform protein precipitation by adding 600 μ L of cold acetonitrile.
- Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

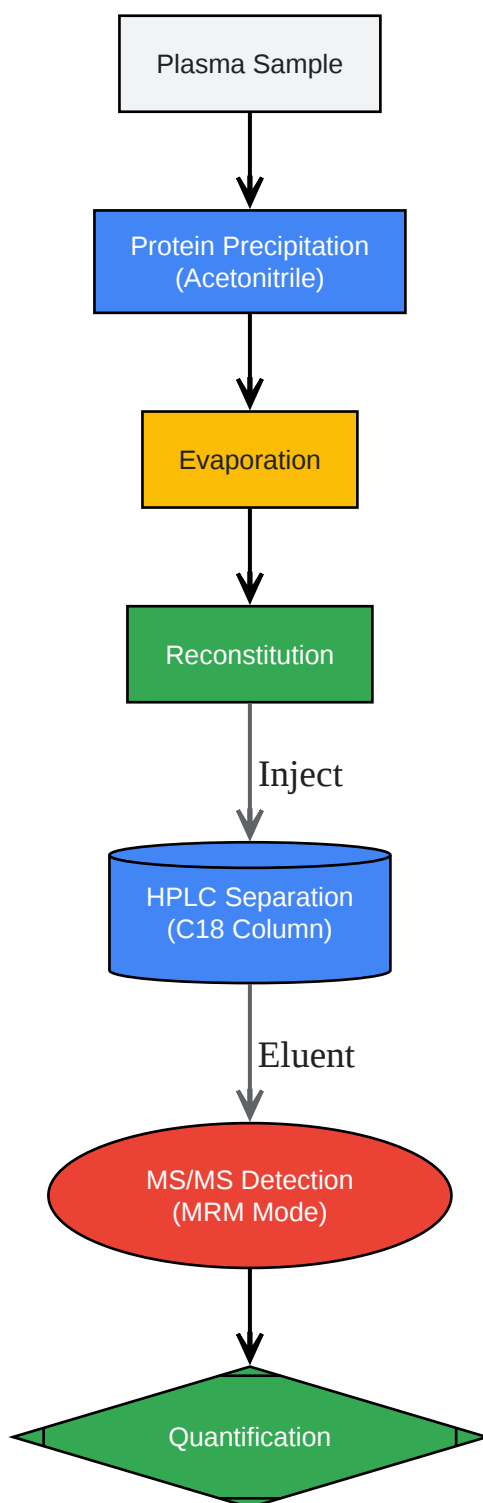
Chromatographic Conditions:

- Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient: A suitable gradient to achieve separation from matrix components.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:

- **(15R)-Bimatoprost**: Precursor ion (Q1) m/z 416.3 → Product ion (Q3) m/z (specific fragment to be determined)
- Internal Standard: Specific precursor-product ion transition.



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LC-MS/MS Workflow for **(15R)-Bimatoprost** in Plasma

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and stereochemistry of **(15R)-Bimatoprost**.

Sample Preparation:

- Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
- Transfer the solution to an NMR tube.

NMR Experiments:

- 1D NMR:
 - ¹H NMR: To identify the number and environment of protons.
 - ¹³C NMR: To identify the number and type of carbon atoms.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the relative stereochemistry, including the (R) configuration at C-15.

The interpretation of these spectra allows for the unambiguous structural assignment of **(15R)-Bimatoprost**.

Conclusion

(15R)-Bimatoprost is an indispensable tool in the pharmaceutical analysis of Bimatoprost. A thorough understanding of its chemical properties, potential biological interactions, and the analytical methods for its detection and quantification is essential for ensuring the safety and efficacy of Bimatoprost-containing medications. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals working with this important compound.

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